![molecular formula C24H30ClPSSi B14289768 Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride CAS No. 116203-88-4](/img/structure/B14289768.png)
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride is a chemical compound that features a unique combination of functional groups It includes a triphenylphosphonium core, a trimethylsilyl group, and a sulfanyl-ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent that contains the trimethylsilyl and sulfanyl-ethyl groups. Common reagents used in this synthesis include trimethylsilyl chloride and thiol-containing compounds. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphonium core or the sulfanyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds are often employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phosphonium compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of biochemical pathways involving sulfur and phosphorus.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride involves its ability to participate in nucleophilic substitution reactions. The phosphonium core acts as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group can also act as a protecting group, stabilizing reactive intermediates during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Lacks the trimethylsilyl and sulfanyl-ethyl groups, making it less versatile in certain reactions.
Trimethylsilyl chloride: Used primarily as a silylating agent, lacking the phosphonium core.
Thiophenol: Contains a sulfanyl group but lacks the phosphonium and trimethylsilyl groups.
Uniqueness
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Properties
CAS No. |
116203-88-4 |
|---|---|
Molecular Formula |
C24H30ClPSSi |
Molecular Weight |
445.1 g/mol |
IUPAC Name |
triphenyl(2-trimethylsilylethylsulfanylmethyl)phosphanium;chloride |
InChI |
InChI=1S/C24H30PSSi.ClH/c1-27(2,3)20-19-26-21-25(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KIXARMBCQLLYCY-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)CCSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


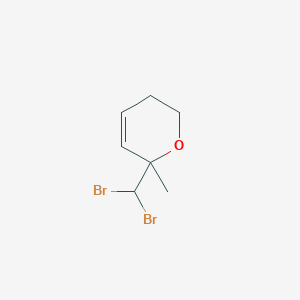
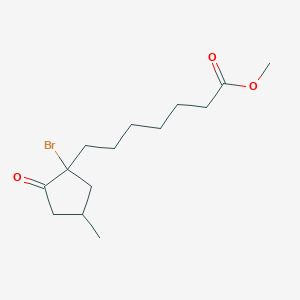
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)
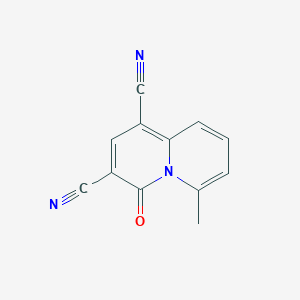
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
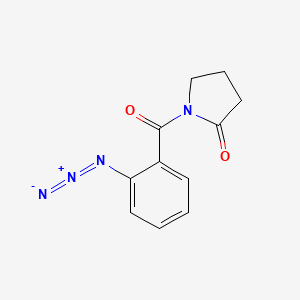
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

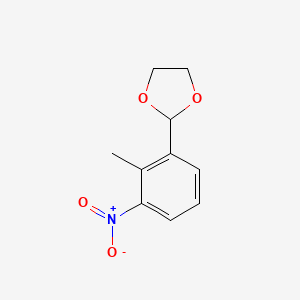
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
